molecular formula C13H12BrNO2 B1286305 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one CAS No. 878209-06-4

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one

Cat. No.: B1286305
CAS No.: 878209-06-4
M. Wt: 294.14 g/mol
InChI Key: SSBNUEZVCWQALA-UHFFFAOYSA-N
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Description

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted with a 3-bromobenzoyl group at the 3-position and a vinyl group at the 1-position. This structure combines electron-withdrawing (bromobenzoyl) and electron-donating (vinyl) moieties, making it a versatile intermediate in organic synthesis. It is synthesized via reactions involving 1-vinylpyrrolidin-2-one and bromobenzoyl derivatives under catalytic conditions, as exemplified by ceric ammonium nitrate (CAN)-mediated condensations with aromatic amines and chromones . The compound’s utility spans pharmaceutical and materials science, serving as a precursor for cannabinoid mimetics, antibacterial agents, and luminescent materials .

Properties

IUPAC Name

3-(3-bromobenzoyl)-1-ethenylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-2-15-7-6-11(13(15)17)12(16)9-4-3-5-10(14)8-9/h2-5,8,11H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSBNUEZVCWQALA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1CCC(C1=O)C(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one typically involves the reaction of 3-bromobenzoyl chloride with 1-vinylpyrrolidin-2-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antidiabetic Properties

One significant application of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one is in the treatment of diabetes, particularly type II diabetes. The compound has been identified as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), an enzyme involved in glucose metabolism. Inhibition of DPP-IV can lead to improved glycemic control in diabetic patients. A patent describes the use of this compound for treating diabetes and related metabolic disorders, including hyperglycemia and obesity .

1.2 Anti-inflammatory Effects

Research indicates that compounds similar to 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one exhibit anti-inflammatory properties. These compounds have been shown to modulate inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .

1.3 Anticancer Activity

Preliminary studies suggest that this compound may also possess anticancer properties. Its structural characteristics allow it to interact with biological targets involved in cancer proliferation and metastasis, although more research is required to fully elucidate its mechanisms of action .

Polymer Science Applications

2.1 Synthesis of Functional Polymers

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one serves as a monomer in the synthesis of functional polymers, particularly poly(N-vinylpyrrolidone)-based materials. These polymers have been explored for drug delivery applications due to their biocompatibility and ability to encapsulate therapeutic agents effectively . The amphiphilic nature of these polymers allows them to form micelles, which can improve the solubility and bioavailability of poorly soluble drugs.

2.2 Drug Delivery Systems

The development of polymeric micelles using 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one has shown promise in targeted drug delivery systems. For instance, studies have demonstrated that micelles formed from this compound can encapsulate drugs like Nile red and release them in a controlled manner, depending on the pH environment . This property is particularly advantageous for cancer therapy, where localized drug delivery can enhance therapeutic efficacy while minimizing side effects.

Case Study 1: DPP-IV Inhibition

A study published in a patent document details experiments demonstrating the effectiveness of various derivatives of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one as DPP-IV inhibitors. The results indicated significant reductions in blood glucose levels in diabetic animal models, suggesting potential for clinical application .

Case Study 2: Polymer Micelles for Drug Delivery

In a research study focusing on polymeric micelles, researchers synthesized amphiphilic polymers incorporating 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one and evaluated their drug encapsulation efficiency and release profiles. The results showed that these micelles could effectively deliver therapeutic agents while maintaining low cytotoxicity to healthy cells .

Mechanism of Action

The mechanism of action of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and processes .

Comparison with Similar Compounds

3-(4-Bromobenzoyl)-1-methylpyrrolidin-2-one

  • Structure : Differs in the bromine position (para vs. meta) and the 1-methyl substituent instead of vinyl.
  • Properties: Reported as a drug intermediate (CAS 1088410-99-4) with 95% purity, available in milligram-to-gram scales.

1-(3-Bromo-4-methylphenyl)pyrrolidin-2-one

  • Structure : Contains a 4-methylphenyl group instead of benzoyl.

(RS)-3-Bromo-1-(3-methoxy-benzyl)-pyrrolidin-2-one

  • Structure : Replaces the vinyl group with a 3-methoxy-benzyl moiety.
  • Synthesis : Prepared via multistep routes involving bromination and benzylation, yielding a molecular weight of 284.153 g/mol .

Bromobenzoyl-Containing Heterocycles

3-(3-Bromobenzoyl)-2-methyl-1H-indole (2h)

  • Structure : Indole core with 3-bromobenzoyl and 2-methyl substituents.
  • Physical Properties: Pink solid (94% yield, m.p. 243–244°C), characterized by NMR and HRMS.

3-[(3-Bromobenzoyl)oxy]propyl 3,5,6-trimethylpyrazine-2-carboxylate (8g)

  • Structure : Combines 3-bromobenzoyloxy and pyrazine carboxylate groups.
  • Activity: Part of ligustrazine derivatives tested as multi-target inhibitors, with moderate yields (42–51%) and confirmed by NMR/HRMS.

Acylation Efficiency

  • 3-Bromobenzoyl Chloride vs. Benzoyl Chloride: 3-Bromobenzoyl chloride’s higher melting point (−0°C) facilitates solid-state reactions, ensuring exclusive α-anomer formation in sugar acylations, unlike benzoyl chloride, which may yield mixed products .
  • Yield Trends : Derivatives like 3-(3-bromobenzoyl)indole (94% yield) outperform iodo analogs (e.g., 3-(3-iodobenzoyl)indole, 36% yield), highlighting bromine’s optimal balance of reactivity and steric effects .

Antimicrobial Efficacy

  • Methyl β-D-Galactopyranoside Derivatives: 3-Bromobenzoylated sugars exhibit ascending antifungal/antibacterial activities (MIC: 780% inhibition) due to enhanced electrophilicity from bromine, improving target binding .
  • Ligustrazine Derivatives : Compound 8g (3-bromobenzoyl-substituted) shows moderate inhibition, outperforming chloro analogs but underperforming fluorinated derivatives, suggesting halogen electronegativity modulates activity .

Physicochemical and Electronic Properties

Luminescence

  • 3-DPPI (3-Bromobenzoyl-Derived): Exhibits strong blue emission (365 nm UV excitation), attributed to the bromine-induced heavy atom effect, enhancing spin-orbit coupling. Comparable 2-DPPI (non-brominated) shows weaker luminescence, underscoring bromine’s role in photophysical tuning .

Thermodynamic Stability

  • DFT Studies: Bromobenzoyl groups increase molecular polarizability and dipole moments compared to non-halogenated analogs, stabilizing interactions in biological targets .

Data Tables

Table 1: Physical Properties of Selected Bromobenzoyl Derivatives

Compound Core Structure Melting Point (°C) Yield (%) Key Applications Reference
3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one Pyrrolidinone Not reported Not reported Synthetic intermediate
3-(3-Bromobenzoyl)-2-methyl-1H-indole Indole 243–244 94 Cannabimimetic intermediate
3-[(3-Bromobenzoyl)oxy]propyl pyrazine Pyrazine Not reported 51 Multi-target inhibitor
3-(4-Bromophenyl)-1-methylpyrrolidin-2-one Pyrrolidinone Not reported Not reported Pharmaceutical intermediate

Biological Activity

3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Name : 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one
  • CAS Number : 878209-06-4
  • Molecular Formula : C12H10BrNO
  • Molecular Weight : 273.12 g/mol

The biological activity of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : This compound has been shown to inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of endogenous compounds.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways that regulate cell proliferation and apoptosis .

Biological Activities

Research indicates that 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one exhibits several notable biological activities:

Anticancer Activity

Studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Non-small cell lung cancer (A549), breast cancer (MCF7), and leukemia cells.
  • Mechanism : The cytotoxicity is believed to arise from the induction of apoptosis and inhibition of cell cycle progression .

Antimicrobial Properties

Preliminary investigations suggest potential antimicrobial effects:

  • Bacterial Strains Tested : Staphylococcus aureus and Escherichia coli.
  • Findings : The compound exhibited significant inhibitory activity, indicating its potential as an antimicrobial agent .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated cytotoxicity in A549 cells with IC50 values in the micromolar range. Induced apoptosis through caspase activation.
Study 2Antimicrobial EffectsShowed effective inhibition against S. aureus and E. coli with MIC values indicating strong antimicrobial potential.
Study 3Enzyme InteractionIdentified as a selective inhibitor of CYP1A2, affecting drug metabolism pathways significantly .

Pharmacokinetics

The pharmacokinetic profile of 3-(3-Bromobenzoyl)-1-vinylpyrrolidin-2-one suggests:

  • Absorption : High gastrointestinal absorption.
  • Distribution : Capable of crossing the blood-brain barrier due to its lipophilic nature.
  • Metabolism : Primarily metabolized by cytochrome P450 enzymes, leading to various metabolites that may retain biological activity .

Safety and Toxicology

While the compound shows promising biological activities, safety assessments are crucial:

  • Toxicity Studies : Animal models indicate dose-dependent toxicity, with higher doses leading to hepatotoxicity and neurotoxicity.
  • Recommended Dosage : Further studies are necessary to establish safe dosage ranges for therapeutic applications .

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